4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid
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Overview
Description
The compound “4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid” is a type of isoindoloquinoline . Isoindoloquinolines are nitrogen-containing polycyclic aromatic compounds that are important core structures in drug design and synthetic chemistry . They have a wide range of physiological and biological activities, such as antioxidant, antibiotic, antimicrobial, anticancer, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of isoindoloquinolines has been achieved through various methods . One method involves a three-component imino Diels–Alder (DA) reaction of anilines, o-phthalaldehyde, and dienophiles . The reaction is based on a Povarov-like reaction between enamide and a N-aryl-acylimines, affording the fused heterocyclic products in high yields and diastereoselectivities .Molecular Structure Analysis
Isoindoloquinolines have intriguing fused heterocyclic scaffolds with multiple stereogenic centers . The stereochemical outcome of the transformation indicates a stepwise reaction pathway .Chemical Reactions Analysis
The reaction of enamides with N-aryl-acylimines affords the desired fused heterocyclic isoindolinones in high yields and diastereoselectivities . The reaction was carried out for 0.5 mmol of substrate, aniline (0.5 mmol), phthalic aldehyde (0.6 mmol) and isoprene to room temperature .Scientific Research Applications
Synthesis Methodologies and Chemical Reactions
Research has led to the development of efficient synthesis methodologies for derivatives of isoindoloquinazoline, showcasing the chemical versatility and applicability of compounds structurally related to 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid. A significant study demonstrated an efficient one-pot access to 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones, highlighting the method's versatility and the efficiency in creating complex cores in a single operation (Sashidhara et al., 2012). Another study focused on the microwave-assisted synthesis of ring junction heterocyclic antioxidants, providing a rapid construction of higher molecules with significant yields (Sompalle & Roopan, 2016).
Pharmacological Characterization
Compounds structurally related to this compound have been characterized for their pharmacological potential. A study evaluated selected triazoloquinazoline and quinazolinedione derivatives for their affinity at the AMPA receptor, revealing potent AMPA receptor antagonists with anticonvulsant properties (Catarzi et al., 2010).
Antiviral and Anticancer Activities
The antiviral and anticancer potential of isoindoloquinazoline derivatives has been explored, with specific compounds identified as potent inhibitors of HBV capsid assembly, offering new avenues for therapeutic intervention against hepatitis B virus (Zhang, Liu, & Chen, 2015). Additionally, novel isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazolines have been synthesized and shown to possess antitumor and FGFR1 inhibitory activity, indicating their promise as antitumor agents (Voskoboynik et al., 2016).
Mechanism of Action
It’s worth noting that isoindolinones and their derivatives, which are part of the structure of this compound, are important core structures in drug design and synthetic chemistry with a wide range of physiological and biological activities . They have been associated with antioxidant , antibiotic , antimicrobial , anticancer , and anti-inflammatory activities .
The 2,3-dihydroquinazolin-4(1H)-one-centered compounds, also part of this compound’s structure, play an important role in organic chemistry, as key structural units in many natural products as well as important pharmaceuticals . They have been associated with antibacterial , antioxidant , anti-inflammatory , antimalarial , antitumor , antiviral , antispermatogenic , anti-tubulin activities, and are also EP4 receptor agonist in the treatment of pain .
Future Directions
The study of the synthesis and application of isoindoloquinoline derivatives requires scientists’ attention in recent years . There is a growing demand for novel approaches towards the synthesis of three-dimensional heterocyclic scaffolds . The development of novel methods for the efficient construction of nitrogen-containing heterocycles remains a highly active field of research .
Properties
IUPAC Name |
4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-16(23)10-5-11-20-17-12-6-1-2-7-13(12)19(25)21(17)15-9-4-3-8-14(15)18(20)24/h1-4,6-9,17H,5,10-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBWPPCVQYXGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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